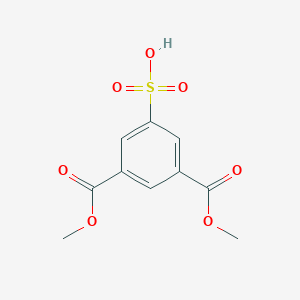

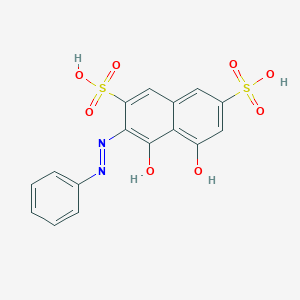

4,5-Dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid

説明

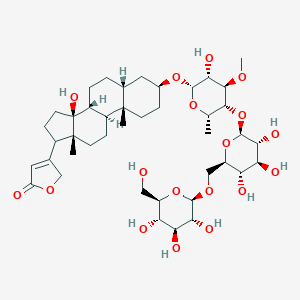

4,5-Dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid (commonly known as Sudan III) is a synthetic dye that belongs to the azo dye family. Sudan III is widely used in scientific research applications due to its unique properties, including its high solubility in water and its ability to bind to biological molecules such as proteins and nucleic acids.

科学的研究の応用

Pyroelectric Hybrid Materials

4,5-Dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid (C.I. Acid Red 29) has been used to prepare pyroelectric hybrid materials with excellent pyroelectric character and high thermal stability. These materials, created through a sol–gel process involving Nb or Ta alkoxides, display no phase separation and are characterized using infrared spectrometry, atom force microscopy, and thermal gravimetry differential thermal analysis (Xu et al., 2008).

Synthesis and Characterization of Novel Azo Ligands

This compound has been involved in the synthesis of novel azo ligands like H2L and H2L1, which show high thermal stability and good metal extraction capacity. Their complexes with Cu(II), Ni(II), and Co(II) have been characterized by various methods, indicating a 2:1 metal:ligand ratio and exhibiting properties like binuclear azo ligands with an ONO donor set (Tunçel et al., 2008).

Autoxidation Reactions of Aromatic o-Aminohydroxynaphthalenes

This compound, as a mono- or disulfonated naphthalene derivative, is a common product of azo dyes' anaerobic reduction by microorganisms. Its behavior under aerobic conditions was evaluated through chemical preparation and exposure to air at neutral pH, leading to the formation of autoxidation products characterized by LC−MS and UV/VIS spectroscopy (Kudlich et al., 1999).

Treatment of DSD-acid Manufacturing Process Wastewater

Used in the synthesis of various dyes, this compound's derivatives are found in H-acid wastewater. A study explored a pretreatment method involving ferrous ion-peroxide oxidation combined with coagulation, demonstrating significant COD removal and increased biodegradability of the residue (Zhu et al., 1996).

Preparation and Characterization of Novel Sulfonated Copolyimide Membranes

This compound was used to prepare new copolyimides with controlled degrees of sulfonation, showing promising physical properties like thermal behavior, viscosity, and ion exchange capacity, essential for fuel cell membrane applications (Mehdipour‐Ataei et al., 2008).

Stripping Detection of Copper(II)

Incorporating this compound as an anionic complexing ligand into polypyrrole film during electropolymerization, it was used for the selective and regenerable detection of copper(II) in natural water and human hair samples, showing a low detection limit and high precision (Mohadesi & Taher, 2007).

Anti-inflammatory Biomolecular Activity

Novel derivatives of this compound have been synthesized and characterized, demonstrating potential anti-inflammatory activity through density functional theory, molecular docking, and molecular dynamic simulation. The studies reveal significant binding affinity and interaction with COXs enzymes, inhibiting the biosynthesis of prostaglandins, key mediators of inflammation and pain (Udoikono et al., 2022).

特性

IUPAC Name |

4,5-dihydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O8S2/c19-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)18-17-10-4-2-1-3-5-10/h1-8,19-20H,(H,21,22,23)(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDLCOIGFNUHAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O8S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425518 | |

| Record name | Chromotrope 2R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid | |

CAS RN |

13432-13-8 | |

| Record name | Chromotrope 2R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。